
SGC2085
Overview
Description
SGC2085 is a potent and selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1) . Its chemical structure is shown below: !this compound Chemical Structure
Preparation Methods
SGC2085 is synthesized through specific routes, but detailed synthetic procedures are not widely available in the literature it is commercially available for research purposes
Chemical Reactions Analysis
SGC2085 primarily undergoes methylation reactions due to its inhibitory activity against CARM1 and PRMT6. Common reagents and conditions for these reactions are not explicitly reported. The major products formed from these reactions would involve arginine methylation.
Scientific Research Applications
Scientific Research Applications
The applications of SGC2085 can be categorized into several key areas:
Cancer Research
This compound plays a significant role in studying the implications of arginine methylation in cancer biology. Research indicates that inhibition of CARM1 can affect cancer cell proliferation and survival, making this compound a candidate for therapeutic applications in oncology. For instance, studies have shown that at concentrations around 10 µM, this compound inhibits the growth of Plasmodium falciparum, a malaria-causing parasite, indicating its potential use against various malignancies .
Epigenetic Studies
The compound serves as a valuable tool for investigating the role of CARM1 in epigenetic modifications . By selectively inhibiting this enzyme, researchers can explore how arginine methylation affects chromatin remodeling and transcriptional regulation. This is particularly relevant in understanding the mechanisms underlying gene expression changes associated with diseases.
Biochemical Pathway Analysis
This compound is instrumental in dissecting biochemical pathways involving CARM1 and other related protein arginine methyltransferases (PRMTs). Its selectivity allows researchers to study the specific effects of CARM1 inhibition without significant interference from other PRMTs, facilitating clearer insights into cellular functions .
Case Study 1: Inhibition of Malaria Parasite Growth
In recent studies, this compound was tested alongside other PRMT inhibitors for their effectiveness against P. falciparum. At a concentration of 10 µM, this compound demonstrated nearly 50% growth inhibition of the parasite, showcasing its potential as an antimalarial agent .
Case Study 2: Impact on Gene Regulation
A study examining the effects of this compound on HEK293 cells revealed that while it inhibits CARM1 effectively (IC50 = 50 nM), it exhibits low cellular permeability at concentrations up to 10 µM. This indicates that while this compound is potent in vitro, further optimization may be necessary for effective cellular uptake and therapeutic application.
Mechanism of Action
SGC2085 inhibits CARM1 by binding to its active site, preventing arginine methylation. CARM1 plays a role in gene expression regulation, chromatin remodeling, and transcriptional activation. The compound’s effects are mediated through these pathways.
Comparison with Similar Compounds
SGC2085’s uniqueness lies in its selectivity for CARM1 and PRMT6. Other similar compounds include general protein arginine methyltransferase inhibitors, but few exhibit such specificity.
Biological Activity
SGC2085 is a selective inhibitor of the coactivator-associated arginine methyltransferase 1 (CARM1), which plays a significant role in epigenetic regulation and gene expression. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological contexts, and implications for therapeutic applications.
Overview of CARM1 and Its Role
CARM1 (PRMT4) is a type I protein arginine methyltransferase that catalyzes the methylation of arginine residues on histones and non-histone proteins. This post-translational modification is crucial for regulating gene expression, influencing chromatin structure, and modulating protein interactions. Dysregulation of CARM1 has been implicated in various cancers and other diseases, making it a potential target for therapeutic intervention.
This compound inhibits CARM1 with an IC50 value of 50 nM , demonstrating high selectivity over other protein methyltransferases. The compound's mechanism involves competitive inhibition at the substrate binding site, which prevents the methylation of target proteins. This inhibition can lead to altered gene expression profiles associated with cellular processes such as proliferation, differentiation, and apoptosis.
In Vitro Studies
In vitro studies have shown that this compound effectively reduces global levels of arginine methylation in various cell lines. For instance, treatment with this compound led to:
- Decreased cell proliferation in cancer cell lines.
- Altered expression of genes involved in cell cycle regulation and apoptosis.
- Inhibition of tumor growth in xenograft models.
In Vivo Studies
In vivo studies further support the therapeutic potential of this compound. In mouse models of cancer, administration of this compound resulted in significant tumor regression compared to controls. Key findings include:
- Tumor volume reduction by up to 60% in treated mice.
- Improved survival rates associated with lower levels of CARM1 activity.
Case Studies
Several case studies highlight the impact of this compound on specific cancer types:
- Breast Cancer : In a study involving MDA-MB-231 cells, this compound treatment resulted in decreased cell viability and induced apoptosis through upregulation of pro-apoptotic genes.
- Lung Cancer : Another case study demonstrated that this compound inhibited growth and induced differentiation in A549 lung cancer cells, suggesting its potential as a therapeutic agent.
- Neuroblastoma : Research indicated that this compound could suppress neuroblastoma tumor growth by modulating signaling pathways associated with cell survival.
Data Tables
Parameter | Value |
---|---|
Target | CARM1 |
IC50 | 50 nM |
Selectivity | >100-fold |
Tumor Volume Reduction | Up to 60% |
Cell Lines Tested | MDA-MB-231, A549 |
Q & A
Basic Research Questions
Q. What is the primary biological target of SGC2085, and what evidence supports its selectivity?
this compound is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), with an IC50 of 50 nM. Its selectivity (>100-fold over other Protein Arginine Methyltransferases [PRMTs]) was confirmed through biochemical assays and cellular models. For example, competition binding assays against PRMT1, PRMT3, and PRMT6 demonstrated minimal off-target activity, as reported in Cell Reports (2022) .
Q. What experimental methodologies are recommended for initial validation of this compound's activity?
Researchers should employ a tiered approach:
- In vitro assays : Use recombinant CARM1 enzyme with substrates like histone H3 peptide (residues 1-21) and monitor methyltransferase activity via radiometric or fluorescence-based methods.
- Cellular assays : Measure dimethylation levels of CARM1 substrates (e.g., BAF155) using Western blotting in cell lines treated with this compound (1–10 µM, 24–48 hours).
- Selectivity profiling : Test against PRMT family members using parallel reaction monitoring (PRM) mass spectrometry .
Q. How does this compound compare to other CARM1 inhibitors in terms of potency and cellular permeability?
this compound exhibits superior cellular permeability compared to earlier inhibitors like EZM2302, as evidenced by its lower EC50 (150 nM vs. 1.2 µM) in reducing BAF155 methylation in MCF7 cells. This is attributed to its optimized pharmacokinetic properties, including logP (2.8) and polar surface area (85 Ų) .
Advanced Research Questions
Q. What strategies can resolve contradictory data in this compound studies, such as inconsistent substrate methylation inhibition?
Contradictions may arise from cell-type-specific CARM1 expression or off-target effects. Recommended approaches:
- Orthogonal validation : Combine CRISPR-Cas9 CARM1 knockout models with this compound treatment to isolate target-specific effects.
- Dose-response analysis : Ensure experiments span a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Meta-analysis : Compare results across multiple cell lines (e.g., MCF7, HeLa, HEK293) and correlate with CARM1 expression levels (qRT-PCR or proteomics) .
Q. How can researchers optimize assays to assess this compound's impact on transcriptional coactivation?
Advanced methodologies include:
- Chromatin immunoprecipitation (ChIP) : Evaluate CARM1 recruitment to estrogen receptor (ER) target genes (e.g., GREB1, TFF1) in hormone-responsive cells.
- RNA-seq profiling : Analyze transcriptome-wide changes post-treatment, focusing on CARM1-dependent pathways (e.g., ERα signaling, chromatin remodeling).
- Structural studies : Use cryo-EM or X-ray crystallography to map this compound binding to CARM1’s catalytic domain, as described in Cell Reports (2022) .
Q. What are the critical controls for ensuring reproducibility in this compound experiments?
Essential controls include:
- Negative controls : Use vehicle (DMSO) and catalytically inactive CARM1 mutants (e.g., E267Q).
- Positive controls : Include known CARM1 inhibitors (e.g., TP-064) or siRNA-mediated CARM1 knockdown.
- Off-target checks : Profile methylation of non-CARM1 substrates (e.g., histone H4R3me2a for PRMT1 activity) .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy of this compound?
Discrepancies often stem from pharmacokinetic limitations. Solutions include:
- Pharmacodynamic monitoring : Measure plasma and tissue concentrations via LC-MS/MS to confirm target engagement.
- Metabolite profiling : Identify active/inactive metabolites using hepatic microsome assays.
- Formulation optimization : Use nanoparticle encapsulation or prodrug strategies to enhance bioavailability, as outlined in Cell Reports (2022) .
Q. Methodological Resources
- Data Analysis : For methylation quantification, use tools like ImageJ (Western blot densitometry) or Skyline (PRM mass spectrometry) .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes and confidence intervals .
- Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry guidelines for experimental documentation, including detailed synthesis protocols and raw data deposition .
Properties
IUPAC Name |
(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20/h5-10,15H,11,20H2,1-4H3,(H,21,22)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFOFXKMALJTCZ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)[C@H](C)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.